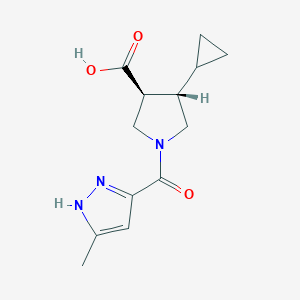

![molecular formula C16H15N3O2S2 B5655002 N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B5655002.png)

N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a thiazole ring and a pyridine ring

Mechanism of Action

Target of Action

The primary targets of N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide are Tyrosine-protein kinase ABL1 and Tyrosine-protein kinase transforming protein Abl . These proteins play a crucial role in cell differentiation, cell division, cell adhesion, and stress response .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of the proteins, leading to changes in the cellular processes they regulate .

Biochemical Pathways

Given its targets, it likely impacts pathways related to cell growth and differentiation .

Result of Action

The inhibition of Tyrosine-protein kinase ABL1 and Tyrosine-protein kinase transforming protein Abl by this compound can lead to a disruption in cell growth and differentiation . This could potentially have therapeutic applications in conditions characterized by abnormal cell growth.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other compounds can affect its activity

Biochemical Analysis

Biochemical Properties

N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, it can interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, altering their activity and affecting cellular metabolism . Additionally, this compound can bind to proteins involved in signal transduction pathways, modulating their function and influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and alterations in cellular behavior . In cancer cells, this compound has demonstrated cytotoxic effects, inducing apoptosis and inhibiting cell proliferation . These cellular effects highlight the potential therapeutic applications of this compound in treating various diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, it can inhibit enzyme activity by binding to the active site and preventing substrate access . Additionally, this compound can interact with transcription factors, influencing gene expression and altering cellular responses . These molecular interactions underpin the diverse biological activities of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, maintaining its activity over extended periods . Degradation products may form under certain conditions, potentially altering its biological activity. Long-term studies have revealed that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, leading to alterations in energy production and cellular metabolism . Additionally, this compound can affect the levels of metabolites, such as glucose and lactate, further influencing cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters, such as ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to proteins, such as albumin, affecting its distribution and localization within tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, this compound can interact with transcription factors, influencing gene expression and cellular responses . In the mitochondria, it can affect energy production and apoptosis, further highlighting its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thiourea under acidic conditions to form the thiazole ring.

Next, the thiazole ring is coupled with a pyridine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This step requires the use of a boronic acid derivative of the pyridine and a halogenated thiazole compound, along with a palladium catalyst and a suitable base.

Finally, the resulting intermediate is reacted with N,N-dimethylbenzenesulfonamide under basic conditions to form the target compound. The overall reaction conditions typically involve the use of organic solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, and other nucleophiles

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets such as enzymes and receptors.

Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent for diseases such as cancer and infectious diseases.

Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Comparison with Similar Compounds

N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide can be compared with other similar compounds, such as:

N,N-dimethyl-4-[2-(4-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide: This compound has a similar structure but with a different position of the pyridine ring, which can lead to different biological activities and properties.

N,N-dimethyl-4-[2-(2-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide: Another structural isomer with the pyridine ring in a different position, affecting its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific structural arrangement, which can result in distinct biological activities and applications compared to its isomers and analogs.

Properties

IUPAC Name |

N,N-dimethyl-4-(2-pyridin-3-yl-1,3-thiazol-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c1-19(2)23(20,21)14-7-5-12(6-8-14)15-11-22-16(18-15)13-4-3-9-17-10-13/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDVGBGSOPBGPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methyl-2-buten-1-yl)-8-(1,3-thiazol-2-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5654926.png)

![N-(2,4-dimethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5654935.png)

![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5654948.png)

![2-[2-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-2-oxoethyl]-5,6-dimethoxyisoquinolin-1-one](/img/structure/B5654954.png)

![9-(2-methoxyisonicotinoyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5654959.png)

![3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B5654963.png)

![1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5654972.png)

![6-(methoxymethyl)-N-[2-(5-methyl-2-thienyl)ethyl]pyrimidin-4-amine](/img/structure/B5654978.png)

![(3,5-dichloro-4-methylphenyl)-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]methanone](/img/structure/B5654986.png)

![rel-(3aR,6aR)-N-[2-(benzyloxy)benzyl]-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5654993.png)

![{1-[(2,4-dichlorophenoxy)acetyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5655009.png)

![3-[(2-Nitrophenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B5655015.png)